An In-Depth Technical Guide to the Physical Characteristics of Metol

An In-Depth Technical Guide to the Physical Characteristics of Metol

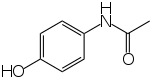

A Note on Chemical Identity: This guide focuses on the compound commonly known as Metol. It is critical to note that while the user-specified CAS (Chemical Abstracts Service) number is 55-55-0, this number is correctly assigned to the sulfate salt of N-methyl-p-aminophenol, often formulated as (C₇H₉NO)₂·H₂SO₄.[1][2][3] The parent free base, N-methyl-p-aminophenol, is assigned CAS number 150-75-4.[4][5] This document will address the physical properties of Metol, primarily referring to the commercially available and widely used sulfate salt (CAS 55-55-0), while also providing data for the parent compound for comprehensive understanding.

Executive Summary

Metol, the trade name for 4-(methylamino)phenol sulfate, is a cornerstone of photographic chemistry, prized for over a century as a premier developing agent in black-and-white processing.[1][6] Its efficacy stems from its function as a potent reducing agent, selectively converting exposed silver halide crystals into metallic silver to form a visible image.[7][8] This guide offers a detailed examination of the core physical and chemical characteristics of Metol, providing researchers, chemists, and drug development professionals with the foundational data necessary for its application, handling, and analysis. We will explore its structural and physicochemical properties, solubility profile, and spectroscopic signature, underpinned by established analytical protocols.

Chemical Identity and Physicochemical Properties

Metol's utility is a direct consequence of its molecular structure, which features both a phenolic hydroxyl group and a secondary amine group on a benzene ring.[6] These functional groups dictate its reactivity, solubility, and spectroscopic behavior. The compound is most commonly supplied as a stable hemisulfate salt to prevent the oxidation that the free base is susceptible to.[1]

Core Physical Data

The fundamental physical properties of Metol (sulfate salt) are summarized below, providing a quantitative snapshot for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 55-55-0 | [9][10][11] |

| Molecular Formula | (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S | [2][3][12] |

| Molecular Weight | 344.38 g/mol | [3][10][13] |

| Appearance | White to off-white or slightly pink/beige crystalline powder/solid.[1][7][12] | [1][7][12] |

| Melting Point | ~260 °C (decomposes) | [1][6][12] |

| pKa (Phenolic OH) | ~10 | [2] |

| Odor | Odorless to mild aromatic/phenolic | [7] |

Note: The free base, N-methyl-p-aminophenol (CAS 150-75-4), has a molecular weight of 123.15 g/mol and a melting point of approximately 86-87°C.[4][14]

Solubility Profile

The solubility of Metol is governed by the polarity imparted by its hydroxyl and methylamino functional groups. This dual character allows for solubility in polar solvents while limiting it in non-polar media.

-

Water: Metol is highly soluble in water.[1] Quantitative data indicates a solubility of up to 50 mg/mL (or 50 g/100 mL) at 20°C.[1][6] This aqueous solubility is essential for its use in photographic developing baths.[9]

-

Alcohols: The compound is soluble in polar organic solvents like ethanol and methanol.[7][15]

-

Non-Polar Solvents: It is considered insoluble in non-polar solvents such as ether.[1][15]

Causality: The solubility in water and alcohols is attributed to the ability of the phenolic -OH and secondary amine N-H groups to form hydrogen bonds with the solvent molecules.[4] Conversely, the hydrophobic benzene ring contributes to its poor solubility in non-polar organic solvents.[4] Temperature typically increases solubility.[4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of Metol. The key features are dictated by its aromatic structure and functional groups.

UV-Visible Spectroscopy

In a suitable solvent like methanol or water, the UV-Vis spectrum of a phenol derivative like Metol is expected to show characteristic absorption bands arising from π→π* electronic transitions within the benzene ring. For phenols, typical absorption maxima (λmax) are observed around 270-280 nm. The exact position and intensity of these peaks can be influenced by the solvent and the pH of the solution.[16] As the pH increases and the phenolic hydroxyl group deprotonates (pKa ≈ 10), a bathochromic (red) shift is expected, moving the absorbance to a longer wavelength due to increased electron density on the aromatic ring.[2]

Infrared (IR) Spectroscopy

The FTIR spectrum of Metol provides direct evidence of its key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

-

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks from the methyl group appearing just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

-

S=O Stretch: Strong bands from the sulfate counter-ion, typically found in the 1050-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For Metol's parent compound, N-methyl-p-aminophenol, the expected signals are:

-

Aromatic Protons: A set of signals in the aromatic region (~6.5-7.5 ppm). Due to the para-substitution pattern, these protons will appear as two distinct doublets, integrating to 2H each.

-

Methyl Protons: A singlet at approximately 2.8-3.0 ppm, integrating to 3H, corresponding to the N-CH₃ group.

-

Hydroxyl and Amine Protons: Labile protons (-OH and -NH) that may appear as broad singlets; their chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocols & Workflows

The verification of Metol's physical characteristics relies on standardized laboratory procedures. These protocols are designed to be self-validating through the use of certified reference materials and calibrated instrumentation.

Protocol: Melting Point Determination

Objective: To verify the identity and purity of a Metol sample by determining its melting point range. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Finely crush a small amount of the Metol crystalline powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~260 °C).

-

Approximately 15-20 °C below the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The recorded value should be a range. For Metol, decomposition is expected at the melting point.[6]

-

Trustworthiness: The protocol's validity is ensured by first calibrating the apparatus with certified standards (e.g., caffeine, vanillin) that have sharp, known melting points bracketing the expected value for the sample.

Workflow: Purity Assessment by HPLC

A reverse-phase high-performance liquid chromatography (HPLC) method can be used for quantitative analysis and impurity profiling.

Stability and Reactivity

Metol is stable under normal, dry storage conditions.[7] However, its chemical nature as a substituted aminophenol makes it susceptible to oxidation, particularly when exposed to air, light, moisture, or alkaline conditions. This oxidation can cause the material to discolor, turning brownish.[4] In solution, especially in alkaline developer baths, Metol acts as a reducing agent and is itself oxidized.[8] To mitigate this, photographic developer formulations often include an antioxidant like sodium sulfite, which also helps regenerate the Metol in a process known as superadditivity when combined with hydroquinone.[17][18]

Conclusion

The physical and chemical characteristics of Metol (CAS 55-55-0) are well-defined and directly linked to its function as a premier photographic developing agent. Its identity as 4-(methylamino)phenol sulfate provides it with high aqueous solubility, a distinct melting/decomposition point, and a characteristic spectroscopic fingerprint. Understanding these core properties is essential for its effective use in research and development, ensuring proper handling, accurate analysis, and successful application in its intended chemical processes. The protocols and data presented in this guide serve as a comprehensive technical resource for scientists and professionals working with this historically significant compound.

References

-

Chemiis. Metol – High-Quality Developing Agent for Photography.

-

Solubility of Things. Metol.

-

Grokipedia. Metol.

-

Synquest Labs. Metol ((C7H10NO)2SO4) properties.

-

Smolecule. Buy Metol | 55-55-0.

-

Museum of Fine Arts Boston. Metol - MFA Cameo.

-

National Center for Biotechnology Information. Metol | C14H20N2O6S | CID 5930 - PubChem.

-

CymitQuimica. CAS 55-55-0: Metol.

-

Ataman Kimya. P-METHYLAMINOPHENOL SULFATE.

-

Santa Cruz Biotechnology. 4-(Methylamino)phenol hemisulfate salt | CAS 55-55-0.

-

National Center for Biotechnology Information. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem.

-

ChemicalBook. 4-(Methylamino)phenol CAS#: 150-75-4.

-

Pharmaffiliates. CAS No : 55-55-0| Chemical Name : Metol.

-

chemeurope.com. Photographic developer.

-

Chemistry Stack Exchange. How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos?

-

Photrio.com Photography Forums. Metol-only developer?

-

PharmaCompass.com. P-Methylaminophenol sulfate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

-

Wikipedia. Metol.

-

ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buy Metol | 55-55-0 [smolecule.com]

- 3. Metol - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. chemiis.com [chemiis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CAS 55-55-0: Metol | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. P-Methylaminophenol sulfate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. 4-(Methylamino)phenol CAS#: 150-75-4 [m.chemicalbook.com]

- 15. cameo.mfa.org [cameo.mfa.org]

- 16. researchgate.net [researchgate.net]

- 17. Photographic_developer [chemeurope.com]

- 18. Metol-only developer? | Photrio.com Photography Forums [photrio.com]